20-Bromoicosan-1-ol
Overview
Description
20-Bromoicosan-1-ol: is an organic compound with the molecular formula C20H41BrO and a molecular weight of 377.44 g/mol It is a long-chain aliphatic alcohol with a bromine atom attached to the 20th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1,20-Eicosanediol: One common method for synthesizing 20-Bromoicosan-1-ol involves the bromination of 1,20-eicosanediol.
From 1,20-Dibromoeicosane: Another method involves the reduction of 1,20-dibromoeicosane using a reducing agent such as lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 20-Bromoicosan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to 20-bromoicosane using reducing agents like sodium borohydride (NaBH4) .
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.
Major Products:
Oxidation: 20-Bromoicosanal, 20-Bromoicosanoic acid.
Reduction: 20-Bromoicosane.
Substitution: 20-Azidoicosan-1-ol, 20-Cyanoicosan-1-ol.
Scientific Research Applications
Chemistry: 20-Bromoicosan-1-ol is used as a building block in organic synthesis, particularly in the preparation of long-chain aliphatic compounds and surfactants .
Biology: In biological research, it is used to study the effects of long-chain alcohols on cell membranes and lipid metabolism .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including lubricants and plasticizers .
Mechanism of Action
The mechanism of action of 20-Bromoicosan-1-ol involves its interaction with lipid bilayers in cell membranes. The long aliphatic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability . This property makes it useful in drug delivery systems where enhanced permeability is desired.
Comparison with Similar Compounds
20-Bromoicosane: Similar structure but lacks the hydroxyl group.
1-Eicosanol: Similar structure but lacks the bromine atom.
20-Azidoicosan-1-ol: Similar structure with an azide group instead of bromine.
Uniqueness: 20-Bromoicosan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
20-bromoicosan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41BrO/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h22H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNWCADSJRJNCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCBr)CCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409188 | |
Record name | 20-bromoicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92002-48-7 | |
Record name | 20-bromoicosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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